1-Bromo-4-(dimethylphosphorylmethyl)benzene
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Overview
Description
1-Bromo-4-(dimethylphosphorylmethyl)benzene is an organic compound with the molecular formula C9H12BrOP. It is characterized by a benzene ring substituted with a bromine atom and a dimethylphosphorylmethyl group. This compound is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(dimethylphosphorylmethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(dimethylphosphorylmethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions with optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(dimethylphosphorylmethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The dimethylphosphorylmethyl group can be oxidized to form different phosphorus-containing compounds.
Reduction Reactions: The compound can undergo reduction reactions to modify the phosphoryl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted benzene derivatives
- Phosphorus-containing compounds
- Reduced forms of the original compound
Scientific Research Applications
1-Bromo-4-(dimethylphosphorylmethyl)benzene is utilized in various scientific research fields, including:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Pharmaceutical Development: In the development of potential drug candidates due to its unique chemical properties.
Material Science: As a precursor for the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(dimethylphosphorylmethyl)benzene involves its interaction with specific molecular targets. The bromine atom and the dimethylphosphorylmethyl group play crucial roles in its reactivity and interaction with other molecules. The compound can participate in various chemical pathways, including nucleophilic substitution and oxidation-reduction reactions, which are essential for its applications in research and industry .
Comparison with Similar Compounds
- 1-Bromo-4-methylbenzene
- 1-Bromo-4-(methylsulfonyl)benzene
- 1-Bromo-4-(trifluoromethoxy)benzene
Uniqueness: 1-Bromo-4-(dimethylphosphorylmethyl)benzene stands out due to the presence of the dimethylphosphorylmethyl group, which imparts unique chemical properties and reactivity. This makes it valuable for specific applications in organic synthesis and pharmaceutical development .
Properties
IUPAC Name |
1-bromo-4-(dimethylphosphorylmethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrOP/c1-12(2,11)7-8-3-5-9(10)6-4-8/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJPFDJNTTYULW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)CC1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrOP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119199-90-5 |
Source
|
Record name | 1-bromo-4-[(dimethylphosphoryl)methyl]benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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